Achromobactin

Description

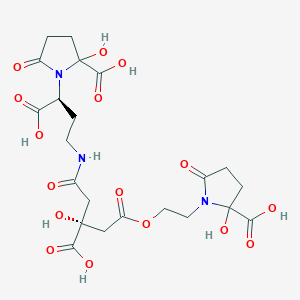

Structure

2D Structure

Properties

Molecular Formula |

C22H29N3O16 |

|---|---|

Molecular Weight |

591.5 g/mol |

IUPAC Name |

1-[2-[(3R)-3-carboxy-5-[[(3S)-3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H29N3O16/c26-12(23-6-3-11(16(30)31)25-14(28)2-5-22(25,40)19(36)37)9-20(38,17(32)33)10-15(29)41-8-7-24-13(27)1-4-21(24,39)18(34)35/h11,38-40H,1-10H2,(H,23,26)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t11-,20+,21?,22?/m0/s1 |

InChI Key |

JIVPNYWQBCSFIL-LUEMEQDGSA-N |

Isomeric SMILES |

C1CC(N(C1=O)CCOC(=O)C[C@](CC(=O)NCC[C@@H](C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1CC(N(C1=O)CCOC(=O)CC(CC(=O)NCCC(C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O |

Synonyms |

achromobactin |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Achromobactin

Achromobactin is a citrate (B86180) siderophore, a high-affinity iron-chelating compound, produced by various bacteria, including the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi) and Pseudomonas syringae, to acquire iron under conditions of iron limitation.[1][2][3] Its unique structure and biosynthesis by non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases make it a subject of significant interest in microbiology, biochemistry, and the development of novel antimicrobial strategies.[4][5]

Chemical Structure

The chemical structure of this compound was elucidated through spectroscopic methods and chemical degradation.[1] It is a complex molecule built upon a citrate core.[2][6] This central citrate moiety is asymmetrically substituted with three distinct groups: L-2,4-diaminobutyrate (DAB), ethanolamine, and two molecules of α-ketoglutarate (α-KG).[2][7][8] In a neutral aqueous solution, the α-ketoglutarate components cyclize to form pyrrolidine (B122466) rings.[6] As a citrate siderophore, this compound possesses four carboxylate groups that are crucial for the coordination of a ferric iron (Fe³⁺) ion.[9]

The IUPAC name for the deprotonated form of this compound is 1-[2-[(3R)-3-carboxylato-5-[[3-carboxylato-3-(2-carboxylato-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylate.[9]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₅N₃O₁₆⁻⁴ | [9] |

| IUPAC Name | 1-[2-[(3R)-3-carboxylato-5-[[3-carboxylato-3-(2-carboxylato-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylate | [9] |

| Molecular Weight | 587.4 g/mol | [9] |

| Exact Mass | 587.12348172 Da | [9] |

| ChEBI ID | CHEBI:61346 | [9] |

Biosynthesis and Key Signaling Pathway

This compound is assembled by a series of enzymes known as NRPS-independent siderophore (NIS) synthetases.[2][6] The biosynthetic pathway involves four key enzymes: AcsD, AcsE, AcsA, and AcsC.[2][7] The process is initiated by the AcsD enzyme, a type A NIS synthetase, which enantioselectively esterifies citric acid with L-serine.[4] This is a two-step reaction involving the activation of citrate's pro-R carboxyl group via adenylation, followed by the reaction of the enzyme-bound citryl adenylate with L-serine to form (3′S)-O-citryl-L-serine.[4] Subsequent enzymatic steps catalyzed by AcsE, AcsA, and AcsC lead to the condensation of 2,4-diaminobutyrate and α-ketoglutarate to complete the this compound molecule.[2][7]

References

- 1. This compound, a new citrate siderophore of Erwinia chrysanthemi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of this compound Biosynthesis by Pseudomonas syringae pv. syringae B728a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of pyoverdine and this compound in Pseudomonas syringae pv. phaseolicola 1448a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for Acyl Acceptor Specificity in the this compound Biosynthetic Enzyme AcsD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and functional delineation of aerobactin biosynthesis in hypervirulent Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of this compound biosynthesis by Pseudomonas syringae pv. syringae B728a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C22H25N3O16-4 | CID 50909799 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Achromobactin Arsenal: A Technical Guide to its Biosynthesis in Pseudomonas syringae

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of achromobactin biosynthesis in the plant pathogen Pseudomonas syringae. As a key virulence factor, the iron-chelating siderophore this compound plays a pivotal role in the bacterium's ability to acquire essential iron from its host, making its biosynthetic pathway a compelling target for the development of novel anti-infective agents. This document provides a comprehensive overview of the genetic and enzymatic machinery, regulatory networks, and experimental methodologies crucial for studying this vital pathway.

The Core Biosynthetic Machinery: Genes and Enzymes

The biosynthesis of this compound in Pseudomonas syringae is orchestrated by a conserved gene cluster. While variations exist between different pathovars, a core set of genes is essential for the assembly of this citrate-based siderophore. The primary enzymes involved belong to the Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase superfamily.

Table 1: Core this compound Biosynthesis Genes in Pseudomonas syringae pv. syringae B728a

| Gene (B728a locus) | Protein | Function | Homology (Dickeya dadantii) |

| acsD (Psyr_2583) | AcsD | Type A NIS Synthetase: Catalyzes the condensation of citrate (B86180) and L-serine to form O-citryl-serine.[1][2] | High |

| acsE (Psyr_2584) | AcsE | Decarboxylase: Catalyzes the decarboxylation of O-citryl-serine to generate O-citryl-ethanolamine.[1][3] | High |

| acsC (Psyr_2585) | AcsC | Type B NIS Synthetase: Converts O-citryl-ethanolamine to diaminobutyryl-citryl-ethanolamine.[1][2] | High |

| acsA (Psyr_2586) | AcsA | Type C NIS Synthetase: Catalyzes the successive addition of α-ketoglutarate moieties to complete the this compound molecule.[1][2] | High |

The synthesis of this compound is a multi-step process initiated from common metabolic precursors. The in vitro reconstitution of the pathway has demonstrated that the enzymes AcsD, AcsA, and AcsC are sufficient to condense citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate into this compound.[4][5]

The Biosynthetic Blueprint: A Step-by-Step Pathway

The assembly of this compound follows a defined enzymatic cascade, as illustrated below. This pathway highlights the sequential action of the NIS synthetases in constructing the final siderophore molecule.

References

- 1. Analysis of this compound Biosynthesis by Pseudomonas syringae pv. syringae B728a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of this compound biosynthesis by Pseudomonas syringae pv. syringae B728a - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Blueprint of Achromobactin: A Technical Guide to its Biosynthesis and Regulation

For Immediate Release

[City, State] – A comprehensive technical guide detailing the genetic organization and regulatory networks of the achromobactin gene cluster is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the biosynthesis of this compound, a siderophore produced by various bacteria, including the plant pathogen Pseudomonas syringae. The guide offers valuable insights into potential targets for novel antimicrobial strategies.

This compound is a high-affinity iron chelator that plays a crucial role in bacterial survival and virulence. Understanding the genetic machinery responsible for its production is paramount for developing inhibitors that could disarm pathogenic bacteria. This whitepaper presents a detailed analysis of the this compound gene cluster in Pseudomonas syringae pv. syringae B728a, a model organism for studying plant-pathogen interactions.

The guide features a complete annotation of the genes within the cluster, including their sizes and the molecular weights of their protein products. It also provides detailed experimental protocols for key assays used to study this compound biosynthesis and regulation, such as the in vitro reconstitution of the biosynthetic pathway, chrom azurol S (CAS) assays for siderophore detection, and chromatin immunoprecipitation sequencing (ChIP-seq) for identifying regulatory protein binding sites.

A key feature of this technical guide is the inclusion of detailed diagrams, generated using the Graphviz DOT language, which visualize the genetic organization of the cluster, the this compound biosynthetic pathway, and the intricate regulatory circuits that govern its expression. These visualizations provide a clear and concise overview of the complex molecular processes involved.

Genetic Organization of the this compound Gene Cluster

The this compound gene cluster in Pseudomonas syringae pv. syringae B728a is located in a genomic region rich in secondary metabolite biosynthetic genes and spans from locus tag Psyr_2580 to Psyr_2595.[1][2][3] This cluster contains genes encoding the core biosynthetic enzymes, transport proteins, and regulatory factors necessary for the production and utilization of this compound.

| Locus Tag | Gene Name | Gene Size (bp) | Protein Size (kDa) | Putative Function |

| Psyr_2580 | acsS | 558 | 20.8 | Extracytoplasmic function (ECF) sigma factor |

| Psyr_2581 | - | 1110 | 41.2 | Putative anti-sigma factor |

| Psyr_2582 | acsA | 1956 | 73.9 | NIS synthetase |

| Psyr_2583 | acsC | 1899 | 72.6 | NIS synthetase |

| Psyr_2584 | acsD | 1812 | 69.3 | NIS synthetase |

| Psyr_2585 | - | 1020 | 37.8 | Putative MFS transporter |

| Psyr_2586 | - | 1341 | 49.8 | Putative ABC transporter ATP-binding protein |

| Psyr_2587 | - | 870 | 32.3 | Putative ABC transporter permease |

| Psyr_2588 | - | 2190 | 81.3 | TonB-dependent receptor |

| Psyr_2589 | - | 1053 | 39.1 | Putative periplasmic binding protein |

| Psyr_2590 | - | 831 | 30.8 | Putative ABC transporter permease |

| Psyr_2591 | - | 780 | 28.9 | Putative ABC transporter ATP-binding protein |

| Psyr_2592 | - | 930 | 34.5 | Hypothetical protein |

| Psyr_2593 | - | 450 | 16.7 | Hypothetical protein |

| Psyr_2594 | - | 1269 | 47.1 | Putative esterase |

| Psyr_2595 | - | 1590 | 59.0 | Hypothetical protein |

The this compound Biosynthetic Pathway

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. The core biosynthetic machinery consists of three key enzymes: AcsD, AcsA, and AcsC.[4] These enzymes catalyze the condensation of citrate, 2,4-diaminobutyrate, α-ketoglutarate, and ethanolamine (B43304) to form the final this compound molecule.

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is tightly regulated in response to iron availability. This regulation is primarily mediated by two key proteins: the ferric uptake regulator (Fur) and the extracytoplasmic function (ECF) sigma factor, AcsS.

Under iron-replete conditions, the Fur protein, complexed with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the this compound genes, repressing their transcription. When iron levels are low, the Fur-Fe²⁺ complex dissociates, lifting the repression and allowing for gene expression.

AcsS is a positive regulator encoded within the this compound cluster itself (Psyr_2580).[2][3] It is believed to activate the transcription of the biosynthetic and transport genes in response to specific environmental cues, likely related to iron starvation. The interplay between the global repressor Fur and the specific activator AcsS allows for fine-tuned control of this compound production.

Experimental Protocols

This guide provides detailed methodologies for key experiments, empowering researchers to investigate the this compound system in their own laboratories.

In Vitro Reconstitution of this compound Biosynthesis

This protocol allows for the synthesis of this compound in a test tube using purified enzymes.

Materials:

-

Purified His-tagged AcsA, AcsC, and AcsD proteins

-

Citrate

-

2,4-Diaminobutyrate (DAB)

-

α-Ketoglutarate (α-KG)

-

Ethanolamine

-

ATP

-

MgCl₂

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

-

Set up a reaction mixture containing the reaction buffer, ATP, MgCl₂, citrate, DAB, α-KG, and ethanolamine at optimized concentrations.

-

Add the purified AcsD, AcsA, and AcsC enzymes to the reaction mixture.

-

Incubate the reaction at the optimal temperature (e.g., 25-30°C) for a specified time (e.g., 2-4 hours).

-

Stop the reaction by adding a quenching agent (e.g., EDTA).

-

Analyze the reaction products for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a widely used method for detecting the production of siderophores.

Materials:

-

CAS agar (B569324) plates (containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃)

-

Bacterial cultures to be tested

Procedure:

-

Prepare CAS agar plates as described in the detailed protocol.

-

Spot or streak the bacterial cultures onto the CAS agar plates.

-

Incubate the plates at the appropriate growth temperature for the bacteria.

-

Observe the plates for the formation of a color change around the bacterial growth. A change from blue to orange/yellow indicates the production of siderophores, which have chelated the iron from the CAS dye complex.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Fur Binding Site Analysis

ChIP-seq is a powerful technique to identify the direct binding sites of DNA-binding proteins like Fur on a genome-wide scale.

Workflow:

This comprehensive technical guide serves as an invaluable resource for the scientific community, providing the necessary data and methodologies to accelerate research into this compound biosynthesis and its role in bacterial pathogenesis. The detailed insights into the genetic and regulatory mechanisms will undoubtedly aid in the development of novel therapeutic interventions targeting bacterial iron acquisition.

References

- 1. researchgate.net [researchgate.net]

- 2. RNA-seq Analysis Reveals That an ECF σ Factor, AcsS, Regulates this compound Biosynthesis in Pseudomonas syringae pv. syringae B728a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-seq Analysis Reveals That an ECF σ Factor, AcsS, Regulates this compound Biosynthesis in Pseudomonas syringae pv. syringae B728a | PLOS One [journals.plos.org]

- 4. ars.usda.gov [ars.usda.gov]

The Pivotal Role of Achromobactin in Microbial Virulence and Fitness: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable nutrient for the vast majority of microbial life, playing a critical role in a plethora of cellular processes. However, the bioavailability of iron in host environments is often severely restricted. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production of high-affinity iron chelators known as siderophores. Achromobactin, a citrate-based siderophore, has emerged as a key player in the virulence and fitness of several clinically and agriculturally significant bacteria. This technical guide provides a comprehensive overview of the multifaceted role of this compound, delving into its biosynthesis, regulation, and transport, as well as its profound impact on microbial pathogenesis. Detailed experimental protocols for studying this compound and quantitative data on its effects are presented to facilitate further research and the development of novel antimicrobial strategies targeting this crucial virulence factor.

Introduction to this compound

This compound is a member of the α-hydroxy-carboxylate class of siderophores, utilizing citrate (B86180) as a backbone for iron chelation.[1] First identified in the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), its production has since been documented in other bacteria, including various pathovars of Pseudomonas syringae and the opportunistic human pathogen Achromobacter xylosoxidans.[2][3] In the iron-limited environments encountered within a host, the ability to produce and utilize this compound provides a significant competitive advantage, enabling bacteria to scavenge essential iron and establish a successful infection.[2][4]

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that, unlike the synthesis of many other siderophores, is independent of non-ribosomal peptide synthetases (NRPS).[2] The core biosynthetic machinery is encoded by the acs (this compound synthesis) gene cluster.[5]

The biosynthesis of this compound involves the sequential condensation of several precursor molecules: citrate, L-serine (or ethanolamine), 2,4-diaminobutyrate (DAB), and α-ketoglutarate.[2][6][7] The key enzymes involved in this pathway are:

-

AcsD: A type A NRPS-independent siderophore (NIS) synthetase that catalyzes the initial activation of citrate and its condensation with L-serine.[2]

-

AcsC: A type B NIS synthetase responsible for the addition of 2,4-diaminobutyrate.[2]

-

AcsA: A type C NIS synthetase that catalyzes the final condensation of two α-ketoglutarate moieties.[2]

The in vitro reconstitution of this compound biosynthesis has been achieved using purified AcsD, AcsA, and AcsC enzymes, confirming their central roles in this pathway.[2][6][7]

Figure 1: Simplified biosynthetic pathway of this compound.

Regulation of this compound Production

The expression of the this compound biosynthesis genes is tightly regulated to ensure its production only under iron-limiting conditions, thus conserving cellular resources. The primary regulator of this process is the Ferric Uptake Regulator (Fur) protein.[8]

In the presence of sufficient intracellular iron, the Fe²⁺-Fur complex acts as a transcriptional repressor, binding to a specific DNA sequence known as the "Fur box" located in the promoter region of the acs gene cluster. This binding physically obstructs the binding of RNA polymerase, thereby preventing the transcription of the this compound biosynthesis genes.[8]

Conversely, under iron-depleted conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein is unable to bind to the Fur box, leading to the derepression of the acs genes and the subsequent synthesis of this compound.[8] Environmental cues within the host, such as low iron availability, are therefore critical triggers for this compound production.[9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of this compound Biosynthesis by Pseudomonas syringae pv. syringae B728a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Motility, Biofilm Formation and Antimicrobial Efflux of Sessile and Planktonic Cells of Achromobacter xylosoxidans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Video: Author Spotlight: Quantifying Siderophores and Pyochelin for Infection Control [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the this compound iron acquisition operon in Sodalis glossinidius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the Achromobacter xylosoxidans Type VI Secretion System and Its Implication in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of outer membrane proteins from Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]

Achromobactin: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a citrate-based siderophore, a small, high-affinity iron-chelating molecule, utilized by various bacteria to acquire iron from their environment. Siderophores are crucial for bacterial survival and pathogenesis, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the molecular properties, biosynthetic pathway, and experimental analysis of this compound.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₅N₃O₁₆ | [1] |

| Molecular Weight | 587.4 g/mol | [1] |

| Mass (Da) | 590.15 Da | [2] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is independent of non-ribosomal peptide synthetases (NRPS).[2] It involves the condensation of several precursor molecules catalyzed by a series of enzymes. The core components of this pathway are citrate (B86180), ethanolamine (B43304), 2,4-diaminobutyrate, and α-ketoglutarate.[3][4][5] The key enzymes involved in this synthesis are AcsD, AcsA, and AcsC.[3][4][5]

The proposed biosynthetic pathway begins with the condensation of citrate and ethanolamine, a reaction facilitated by the enzyme AcsD. Subsequently, AcsC and AcsA are involved in the addition of 2,4-diaminobutyrate and α-ketoglutarate to the growing molecule, ultimately leading to the formation of this compound.[3][4][5]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

In Vitro Synthesis of this compound

A detailed protocol for the in vitro synthesis of this compound has been established, providing a method for producing this siderophore for research purposes.[6]

Materials:

-

Synthesis Buffer: 100 mM Tris (pH 8), 15 mM MgSO₄, 5 mM ATP, 400 µM TCEP (Tris(2-carboxyethyl)phosphine)

-

Enzymes: 5 µM AcsA, 5 µM AcsC, 5 µM AcsD

-

Precursors: 1 mM Sodium Citrate, 1 mM Ethanolamine, 1 mM 2,4-Diaminobutyrate, 2 mM α-Ketoglutarate

Procedure:

-

Prepare 1 mL of the synthesis buffer.

-

Add the enzymes AcsA, AcsC, and AcsD to the final concentration of 5 µM each.

-

Add the precursor molecules: sodium citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to their respective final concentrations.

-

Incubate the reaction mixture overnight at room temperature.

-

The formation of this compound can be confirmed using analytical techniques such as mass spectrometry.

This in vitro system has also been used to generate biologically active analogs of this compound by substituting ethanolamine with other molecules like ethylene (B1197577) diamine or 1,3-diaminopropane.[3][4][5]

Caption: Experimental workflow for the in vitro synthesis of this compound.

References

- 1. This compound | C22H25N3O16-4 | CID 50909799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of pyoverdine and this compound in Pseudomonas syringae pv. phaseolicola 1448a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of this compound biosynthesis by Pseudomonas syringae pv. syringae B728a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the NRPS-Independent Siderophore Synthetase Mechanism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an essential nutrient for nearly all forms of life. In host environments, iron is tightly sequestered, presenting a significant challenge for invading pathogens. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production of siderophores—small, high-affinity iron chelators. While the biosynthesis of many siderophores is orchestrated by large, multi-modular non-ribosomal peptide synthetases (NRPS), a distinct and equally important pathway operates independently of this machinery. This guide provides a comprehensive technical overview of the NRPS-independent siderophore (NIS) synthetase mechanism, a critical pathway for the biosynthesis of several key siderophores and a promising target for novel antimicrobial therapies. We will delve into the core enzymatic reactions, present key quantitative data, provide detailed experimental protocols for studying NIS systems, and visualize the intricate molecular pathways involved.

The Core Mechanism of NRPS-Independent Siderophore Synthetases

NRPS-independent siderophore (NIS) synthetases are a family of ligase enzymes that catalyze the formation of amide or, more rarely, ester bonds.[1][2] This process is fundamental to the assembly of a variety of siderophores, including aerobactin (B1664392), vibrioferrin, and achromobactin. The core mechanism of NIS synthetases is a two-step reaction that utilizes ATP to activate a carboxylate substrate, which is then attacked by a nucleophile (typically an amine).[3][4]

Step 1: Adenylation of the Carboxylate Substrate

The first step involves the activation of a carboxylate-containing substrate, such as citrate (B86180) or α-ketoglutarate. The NIS synthetase binds both the carboxylate substrate and an ATP molecule. The carboxylate oxygen attacks the α-phosphate of ATP, leading to the formation of a high-energy acyl-adenylate intermediate and the release of pyrophosphate (PPi).[3][5]

Step 2: Nucleophilic Attack and Amide/Ester Bond Formation

In the second step, a nucleophilic substrate, typically an amine-containing molecule, binds to the enzyme. The nucleophilic amine attacks the carbonyl carbon of the acyl-adenylate intermediate. This results in the formation of a new amide bond and the release of AMP.[3][4]

This two-step mechanism is a recurring theme across the diverse family of NIS synthetases. The specificity of the synthetase for both the carboxylate and nucleophilic substrates dictates the final structure of the siderophore.

Key Biosynthetic Pathways Employing NIS Synthetases

Several clinically relevant siderophores are synthesized via the NIS pathway. Understanding these pathways provides a framework for developing targeted antimicrobial strategies.

Aerobactin Biosynthesis

Aerobactin is a hydroxamate-type siderophore that is a critical virulence factor for pathogenic bacteria such as Klebsiella pneumoniae and Escherichia coli.[6][7] Its biosynthesis involves four enzymes encoded by the iucA-D operon.[6][8]

-

IucD (L-lysine-N6-monooxygenase): Hydroxylates the N6-amino group of L-lysine.[8]

-

IucB (N6-hydroxy-L-lysine acetyltransferase): Acetylates the N6-hydroxy group of the modified lysine (B10760008) to form N6-acetyl-N6-hydroxy-L-lysine (ahLys).[8]

-

IucA (NIS Synthetase - Type A): Catalyzes the condensation of one molecule of ahLys with the pro-R carboxymethyl group of citrate, forming Nα-citryl-Nε-acetyl-Nε-hydroxy-L-lysine.[6][8]

-

IucC (NIS Synthetase - Type C): Adds a second molecule of ahLys to the remaining pro-S carboxymethyl group of the citryl-ahLys intermediate to complete the aerobactin molecule.[6][8]

Vibrioferrin Biosynthesis

Vibrioferrin is a carboxylate-type siderophore produced by Vibrio parahaemolyticus.[9][10] Its synthesis is governed by the pvsA, pvsB, pvsD, and pvsE genes.[1][10]

-

PvsD (NIS Synthetase): Condenses L-serine and citric acid to generate O-citryl-L-serine.[1][8]

-

PvsE (Decarboxylase): Decarboxylates O-citryl-L-serine to form O-citrylaminoethanol.[1][8]

-

PvsA (ATP-grasp enzyme): Catalyzes the amidification of O-citrylaminoethanol with L-alanine to produce alanyl-O-citrylaminoethanol.[1][8]

-

PvsB (NIS Synthetase): Condenses alanyl-O-citrylaminoethanol with α-ketoglutarate to yield vibrioferrin.[1][8]

This compound Biosynthesis

This compound is a citrate-based siderophore produced by Pseudomonas syringae.[11] Its biosynthesis involves a series of NIS synthetases and other enzymes.[11][12]

-

AcsD (NIS Synthetase - Type A): Condenses citrate and L-serine to form O-citryl-L-serine.[11][13]

-

AcsE (Decarboxylase): Decarboxylates O-citryl-L-serine to yield O-citrylethanolamine.

-

AcsA (NIS Synthetase - Type C): Adds 2,4-diaminobutyrate to O-citrylethanolamine.[11][12]

-

AcsC (NIS Synthetase - Type B): Condenses the product of the AcsA reaction with α-ketoglutarate to form this compound.[11][12]

Quantitative Analysis of NIS Synthetase Activity

The efficiency of NIS synthetases can be quantified by determining their steady-state kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Siderophore Pathway | Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference(s) |

| IucA | Aerobactin | ATP | 50 | - | - | [14] |

| Citrate | 540 | - | - | [14] | ||

| N⁶-acetyl-N⁶-hydroxylysine (ahLys) | 790 | 51.2 | 1100 | [8][14] | ||

| IucC | Aerobactin | ATP | Data not available | Data not available | Data not available | |

| Citryl-ahLys | Data not available | Data not available | Data not available | |||

| N⁶-acetyl-N⁶-hydroxylysine (ahLys) | Data not available | Data not available | Data not available | |||

| AcsD | This compound | Citrate | ~2000 | - | - | [1] |

| L-Serine | Data not available | Data not available | Data not available | |||

| PvsA, PvsB, PvsD, PvsE | Vibrioferrin | Various | Quantitative kinetic data not readily available in cited literature. | Quantitative kinetic data not readily available in cited literature. | Quantitative kinetic data not readily available in cited literature. |

Regulation of NIS Gene Expression: The Fur Repressor

The expression of genes encoding NIS synthetases and other components of siderophore biosynthesis and uptake is tightly regulated by iron availability. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

In iron-replete conditions, Fur binds to Fe2+, forming a complex that acts as a transcriptional repressor. The Fur-Fe2+ complex binds to a specific DNA sequence known as the "Fur box" located in the promoter regions of iron-regulated genes, including the iuc operon for aerobactin biosynthesis. This binding physically blocks the binding of RNA polymerase, thereby repressing transcription.

Under iron-limiting conditions, Fe2+ dissociates from Fur. The apo-Fur protein is unable to bind to the Fur box, allowing RNA polymerase to access the promoter and initiate transcription of the siderophore biosynthesis and transport genes.

References

- 1. Analysis of the vibrioferrin biosynthetic pathway of Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine decarboxylase of Vibrio parahaemolyticus: kinetics of transcription and role in acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The ATP-grasp enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ATP-Grasp Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BGC0000947 [mibig.secondarymetabolites.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Synthesis of Biosynthetic Intermediates of Vibrioferrin and Enzyme Reactions Using Them as Substrates [jstage.jst.go.jp]

- 9. Identification and Characterization of Genes Required for Biosynthesis and Transport of the Siderophore Vibrioferrin in Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Sodium/Iodide Symporter (NIS): Molecular Physiology and Preclinical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Kinetic mechanism of asparagine synthetase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Regulation of Achromobactin Production by Iron Levels: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Achromobactin, a citrate-carboxylate siderophore, plays a crucial role in the acquisition of iron, an essential nutrient for the growth and virulence of various bacteria, including the plant pathogen Pseudomonas syringae and the opportunistic human pathogen Acinetobacter baumannii. The biosynthesis of this compound is a tightly regulated process, primarily controlled by the intracellular iron concentration. This technical guide provides an in-depth overview of the molecular mechanisms governing the regulation of this compound production by iron. It details the central role of the Ferric Uptake Regulator (Fur) protein, explores the potential involvement of small non-coding RNAs (sRNAs), presents quantitative data on gene expression, and provides detailed experimental protocols for key analytical methods used to study this regulatory network. This guide is intended to serve as a comprehensive resource for researchers investigating bacterial iron homeostasis, siderophore biology, and the development of novel antimicrobial strategies targeting these pathways.

Introduction

Iron is a critical cofactor for numerous essential enzymatic reactions in bacteria. However, its bioavailability in host environments is often severely limited. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron-chelating molecules called siderophores. This compound is one such siderophore, utilized by several bacterial species to scavenge ferric iron (Fe³⁺) from the extracellular milieu. The production of this compound is an energetically expensive process and is therefore meticulously regulated to ensure its synthesis only occurs under iron-deficient conditions. The primary regulator of this process is the Ferric Uptake Regulator (Fur) protein, which acts as a transcriptional repressor in the presence of iron. This guide will dissect the components of this regulatory system, providing both a theoretical framework and practical methodologies for its investigation.

The Core Regulatory Pathway: Fur-Mediated Repression

The cornerstone of this compound regulation is the Fur protein, a global transcriptional regulator that senses intracellular iron levels. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, which induces a conformational change allowing it to bind to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.

The this compound biosynthesis genes, typically organized in an operon (e.g., acsA, acsC, acsD), are under the direct negative control of Fur. When the Fur-Fe²⁺ complex binds to the Fur box in the promoter of the this compound operon, it physically blocks the binding of RNA polymerase, thereby repressing transcription. Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur. This apo-Fur is unable to bind to the Fur box, leading to the de-repression of the this compound operon and subsequent siderophore production.[1][2]

In some bacteria, such as Pseudomonas syringae pv. syringae B728a, the regulation of this compound biosynthesis is further controlled by an extracytoplasmic function (ECF) sigma factor, AcsS, which is itself encoded within the this compound gene cluster.[3] AcsS is a major regulator of the genes involved in this compound biosynthesis and secretion, and its expression is also influenced by iron availability.[3]

Putative Regulation by Small Non-coding RNAs (sRNAs)

In addition to direct transcriptional repression by Fur, bacterial iron homeostasis is often fine-tuned by small non-coding RNAs (sRNAs). In many Gram-negative bacteria, the Fur-repressed sRNA RyhB and its functional homologs, such as the PrrF RNAs in Pseudomonas species, play a critical role in the "iron-sparing" response.[4][5]

Under iron-limiting conditions, the de-repression of RyhB/PrrF leads to the downregulation of non-essential iron-containing proteins, thereby conserving iron for essential processes. While direct regulation of this compound biosynthesis by these sRNAs has not been definitively established, it is plausible that they may indirectly influence this compound production by modulating the overall iron economy of the cell. For instance, by repressing the synthesis of iron-storage proteins, these sRNAs could contribute to a state of iron deficiency that further ensures the robust expression of siderophore biosynthesis genes. Further research is required to elucidate the precise role, if any, of sRNAs in the direct regulation of the this compound operon.

Quantitative Data on Gene Expression

The regulation of this compound biosynthesis genes by iron is reflected in significant changes in their transcript levels. The following table summarizes quantitative data on the expression of key this compound biosynthesis genes under different conditions.

| Gene | Organism | Condition | Fold Change in Expression | Reference |

| acsA | Pseudomonas syringae pv. syringae B728a | ΔacsS mutant vs. Wild Type (iron-limited) | -14.9 | [3] |

| acsD | Pseudomonas syringae pv. syringae B728a | ΔacsS mutant vs. Wild Type (iron-limited) | -39.6 | [3] |

Note: The data from Greenwald et al. (2012) reflects the regulatory role of the sigma factor AcsS, whose expression is linked to iron availability.

Experimental Protocols

Quantification of this compound Production using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the iron-dye complex, Chrome Azurol S.

Materials:

-

CAS dye

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

-

FeCl₃·6H₂O

-

10 mM HCl

-

Bacterial culture supernatant (grown in iron-limited medium)

-

Spectrophotometer or microplate reader

Protocol:

-

Preparation of CAS Assay Solution:

-

Solution 1 (Dye solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

-

Solution 2 (Iron solution): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

-

Solution 3 (Detergent solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

-

Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution should be dark blue. Autoclave and store in a dark bottle at 4°C.

-

-

Assay Procedure:

-

Grow bacterial cultures in an appropriate iron-limited medium to induce siderophore production.

-

Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

-

In a 96-well microplate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

-

As a reference, use 100 µL of sterile iron-limited medium mixed with 100 µL of the CAS assay solution.

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the absorbance at 630 nm.

-

-

Calculation of Siderophore Units:

-

Siderophore units are calculated as: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

-

Analysis of this compound Gene Expression by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is a sensitive method to quantify gene expression levels.

Materials:

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and corresponding buffers/reagents

-

qPCR master mix (e.g., containing SYBR Green)

-

Gene-specific primers for acsA, acsC, acsD, and a housekeeping gene (e.g., rpoD or gyrA)

-

qPCR instrument

Example Primer Sequences for Pseudomonas syringae (for mutagenesis, can be adapted for qPCR):

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| acsA | GCGTCTAGAGCGGATAACAATTTCACACAGGA | GCGGGATCCGTCGACCTGCAGCGTACG | [3] |

| acsD | GCGTCTAGAGCGGATAACAATTTCACACAGGA | GCGGGATCCGTCGACCTGCAGCGTACG | [3] |

Note: These primers were used for generating mutants. For qPCR, it is crucial to design and validate primers that amplify a short product (70-200 bp) and have similar melting temperatures.

Protocol:

-

RNA Extraction and DNA Removal:

-

Grow bacterial cultures under iron-replete and iron-depleted conditions.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

-

-

qPCR:

-

Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers for the target genes (acsA, acsC, acsD) and a housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene under each condition.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

In Vitro Fur Titration Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is used to detect protein-DNA interactions in vitro. A Fur titration assay is a specific application of EMSA to demonstrate the binding of the Fur protein to its target DNA sequence (Fur box).

Materials:

-

Purified Fur protein

-

DNA probe containing the putative Fur box from the this compound promoter, labeled with a detectable marker (e.g., biotin (B1667282), digoxigenin (B1670575), or a fluorescent dye)

-

Unlabeled competitor DNA probe (same sequence as the labeled probe)

-

Non-specific competitor DNA (e.g., poly(dI-dC))

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 100 µM MnCl₂)

-

Native polyacrylamide gel

-

Electrophoresis apparatus and buffers

-

Detection system appropriate for the probe label

Protocol:

-

Binding Reactions:

-

Set up a series of reactions, each containing a constant amount of the labeled DNA probe and increasing concentrations of the purified Fur protein.

-

Include control reactions:

-

Labeled probe only (no protein)

-

Labeled probe with the highest concentration of Fur and an excess of unlabeled specific competitor DNA.

-

Labeled probe with the highest concentration of Fur and an excess of non-specific competitor DNA.

-

-

Add the components to the binding buffer and incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

-

Detection:

-

Transfer the DNA from the gel to a membrane (e.g., nylon) if using biotin or digoxigenin labels, followed by detection with a streptavidin- or antibody-conjugate.

-

If using a fluorescent label, image the gel directly using an appropriate imager.

-

-

Analysis:

-

A "shift" in the migration of the labeled probe (a band that moves slower than the free probe) indicates the formation of a Fur-DNA complex. The intensity of the shifted band should increase with increasing Fur concentration. The specific competitor should abolish the shift, while the non-specific competitor should not.

-

References

- 1. Effect of Iron Concentration on the Growth Rate of Pseudomonas syringae and the Expression of Virulence Factors in hrp-Inducing Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of this compound biosynthesis by Pseudomonas syringae pv. syringae B728a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A DNA-based real-time PCR assay for robust growth quantification of the bacterial pathogen Pseudomonas syringae on Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Achromobactin: A Secondary Siderophore System to Pyoverdine in Pseudomonas

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the competitive microbial world, the acquisition of iron, a critical yet scarce resource, is paramount for survival and virulence. Gram-negative bacteria of the genus Pseudomonas have evolved sophisticated iron acquisition strategies, predominantly relying on the secretion of high-affinity iron chelators known as siderophores. The primary siderophore in many fluorescent pseudomonads is pyoverdine, a molecule renowned for its exceptionally high affinity for ferric iron (Fe³⁺). However, under specific environmental conditions or in certain genetic backgrounds, a secondary siderophore, achromobactin, is produced. This technical guide provides a comprehensive overview of this compound's role as a secondary siderophore to pyoverdine, focusing on its biosynthesis, regulation, and transport, with a comparative analysis of the two systems. This information is crucial for researchers studying bacterial iron metabolism and for professionals in drug development targeting bacterial virulence.

The Dual Siderophore Strategy: Pyoverdine and this compound

Pseudomonas syringae, a well-studied plant pathogen, serves as a primary model for understanding the interplay between pyoverdine and this compound. Under iron-limiting conditions, P. syringae prioritizes the production of pyoverdine, a fluorescent siderophore with an extremely high affinity for iron.[1][2] However, in strains where pyoverdine production is genetically disrupted, or potentially under conditions where pyoverdine synthesis is not optimal, the bacterium can utilize this compound as an alternative iron-scavenging molecule.[1][2] Studies have shown that while this compound can contribute to the fitness of the bacterium, its role is often masked by the significantly more effective iron acquisition mediated by pyoverdine.[1][3] This suggests a hierarchical system where pyoverdine is the preferred siderophore.

Biosynthesis: A Tale of Two Pathways

The biosynthesis of pyoverdine and this compound proceeds through distinct enzymatic pathways, highlighting a key difference in their metabolic cost and complexity.

2.1. Pyoverdine Biosynthesis: The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

Pyoverdine is a complex molecule comprising a dihydroxyquinoline chromophore, a variable peptide chain, and a dicarboxylic acid or amide side chain. Its intricate structure is assembled by a large, multi-modular enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[1] The biosynthesis is a multi-step process that occurs in the cytoplasm and periplasm, involving a series of enzymes encoded by the pvd gene cluster.

2.2. This compound Biosynthesis: An NRPS-Independent Pathway

In contrast to the complex NRPS-dependent synthesis of pyoverdine, this compound is synthesized via an NRPS-independent siderophore (NIS) synthetase pathway.[1][2] This pathway is generally less complex and involves a smaller set of enzymes. The core of this compound is a citrate (B86180) molecule, which is sequentially modified by three key enzymes encoded by the acs (this compound synthesis) gene cluster:

-

AcsD: A type A NIS synthetase that initiates the pathway by activating citrate.

-

AcsC: A type B NIS synthetase.

-

AcsA: A type C NIS synthetase.

Together, these enzymes condense citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to form the final this compound molecule. The in vitro reconstitution of this compound biosynthesis has been successfully achieved using these three enzymes.

Regulation of Siderophore Production: An Iron-Responsive Switch

The production of both pyoverdine and this compound is tightly regulated by the intracellular iron concentration, primarily through the action of the Ferric Uptake Regulator (Fur) protein.

3.1. Fur-Mediated Repression

In iron-replete conditions, the Fe²⁺-Fur complex binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of the pvd and acs gene clusters. This binding physically blocks the transcription of the genes required for siderophore biosynthesis. When intracellular iron levels drop, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein. This change prevents Fur from binding to the DNA, thereby de-repressing the transcription of the siderophore biosynthesis genes and allowing for the production of pyoverdine and this compound.

3.2. Hierarchical Regulation

While Fur acts as the master switch for both siderophore systems, a hierarchical regulatory mechanism appears to favor pyoverdine production. The exact molecular details of this hierarchy are still under investigation, but it is evident that pyoverdine is the dominant siderophore when both systems are functional.[1][3] This could be due to differences in the affinity of Fur for the respective promoter regions or the involvement of additional regulatory factors that fine-tune the expression of each system in response to varying degrees of iron starvation.

Transport of Ferri-Siderophores: Specific Uptake Systems

Once secreted, apo-siderophores (iron-free) scavenge Fe³⁺ from the environment. The resulting ferri-siderophore complexes are then recognized and transported back into the bacterial cell through specific outer membrane receptors.

4.1. Ferri-Pyoverdine Uptake

The uptake of ferri-pyoverdine is a well-characterized process involving a specific TonB-dependent transporter, FpvA. The binding of ferri-pyoverdine to FpvA initiates a signaling cascade that, in addition to iron uptake, can also regulate the expression of virulence factors.

4.2. Ferri-Achromobactin Uptake

The transport system for ferri-achromobactin is less characterized than that of pyoverdine. However, studies in P. aeruginosa suggest the involvement of the TonB-dependent outer membrane receptors FiuA and FoxA . These receptors are known to be involved in the uptake of various hydroxamate-type siderophores, and their involvement in ferri-achromobactin transport indicates a degree of promiscuity in the uptake systems for secondary siderophores.

Quantitative Data and Comparative Analysis

A direct quantitative comparison of the iron-binding affinities and production levels of pyoverdine and this compound is essential for understanding their respective contributions to iron acquisition. While precise comparative data in a single Pseudomonas strain is limited, the available information consistently points to the superiority of pyoverdine.

| Parameter | Pyoverdine | This compound | Reference(s) |

| Biosynthesis Pathway | Non-Ribosomal Peptide Synthetase (NRPS) | NRPS-Independent Siderophore (NIS) Synthetase | [1][2] |

| Iron Affinity (Kf for Fe³⁺) | Very High (~10³² M⁻¹) | High (Lower than Pyoverdine) | [4] |

| Regulation | Repressed by Fe²⁺-Fur | Repressed by Fe²⁺-Fur | [5] |

| Transport Receptor(s) | FpvA | FiuA, FoxA (putative) | |

| Effectiveness | Primary and highly effective siderophore | Secondary siderophore, contribution masked by pyoverdine | [1] |

Experimental Protocols

6.1. Siderophore Production and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.

-

Principle: The assay is based on the competition for iron between the siderophore and the dye CAS. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow.

-

Protocol (Liquid Assay):

-

Prepare a CAS assay solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a FeCl₃ solution.

-

Grow bacterial cultures in an iron-limited medium.

-

Centrifuge the cultures to obtain cell-free supernatant.

-

In a 96-well plate, mix the supernatant with the CAS assay solution.

-

Incubate at room temperature and measure the absorbance at 630 nm.

-

A decrease in absorbance indicates siderophore activity. The quantity of siderophore can be expressed as a percentage of siderophore units relative to a reference.

-

6.2. Iron Uptake Assay (⁵⁵Fe Uptake)

This assay directly measures the uptake of iron into bacterial cells mediated by siderophores using radioactive iron (⁵⁵Fe).

-

Principle: Bacteria are incubated with ⁵⁵Fe complexed to purified siderophores. The amount of radioactivity incorporated into the cells over time reflects the efficiency of the siderophore-mediated iron uptake system.

-

Protocol:

-

Grow bacterial cultures to mid-log phase in an iron-deficient medium.

-

Harvest and wash the cells to remove any endogenously produced siderophores.

-

Prepare the ⁵⁵Fe-siderophore complex by incubating ⁵⁵FeCl₃ with purified pyoverdine or this compound.

-

Initiate the uptake assay by adding the ⁵⁵Fe-siderophore complex to the cell suspension.

-

At various time points, take aliquots of the cell suspension and filter them through a nitrocellulose membrane to separate the cells from the medium.

-

Wash the filters to remove any non-specifically bound ⁵⁵Fe.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Normalize the uptake rate to the cell density or protein concentration.

-

6.3. Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of genes involved in pyoverdine (pvd) and this compound (acs) biosynthesis under different iron conditions.

-

Principle: This technique quantifies the amount of a specific mRNA transcript in a sample, providing a measure of gene expression.

-

Protocol:

-

Grow bacterial cultures under iron-replete and iron-limited conditions.

-

Extract total RNA from the bacterial cells.

-

Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

-

Perform real-time PCR using primers specific for the pvd and acs genes of interest, along with a housekeeping gene for normalization.

-

Analyze the amplification data to determine the relative expression levels of the target genes.

-

Signaling Pathways and Experimental Workflows

7.1. Signaling Pathway for Siderophore Regulation

The primary signaling pathway for both pyoverdine and this compound production is the Fur-mediated repression in response to iron availability.

7.2. Experimental Workflow for Comparative Siderophore Analysis

The following workflow outlines a comprehensive approach to comparing the roles of pyoverdine and this compound.

Conclusion and Future Directions

The dual siderophore system of pyoverdine and this compound in Pseudomonas species represents a fascinating example of metabolic flexibility in response to environmental challenges. While pyoverdine is clearly the dominant player in iron acquisition, the retention of the this compound system suggests its importance in specific niches or under particular stress conditions that are yet to be fully elucidated. For drug development professionals, understanding the intricacies of these iron uptake systems offers potential targets for novel antimicrobial strategies. Inhibiting siderophore biosynthesis or transport could effectively starve the bacteria of essential iron, thereby attenuating their virulence.

Future research should focus on:

-

Quantitative proteomics and metabolomics: To gain a more detailed understanding of the relative investment in each siderophore system under a wider range of environmental conditions.

-

Structural biology: To elucidate the structures of the ferri-achromobactin transport proteins and their interaction with the siderophore.

-

In vivo studies: To determine the specific contribution of this compound to bacterial fitness and virulence within a host organism.

By continuing to unravel the complexities of these dual siderophore systems, we can gain valuable insights into bacterial pathogenesis and develop new approaches to combat infectious diseases.

References

- 1. Characterization of pyoverdine and this compound in Pseudomonas syringae pv. phaseolicola 1448a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of pyoverdine and this compound in Pseudomonas syringae pv. phaseolicola 1448a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iron(III)–siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coordination of siderophore gene expression among clonal cells of the bacterium Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Synthesis of Achromobactin Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a siderophore produced by various bacteria, including the plant pathogen Pseudomonas syringae, to facilitate iron acquisition in iron-limited environments.[1][2][3] As iron is a critical nutrient for bacterial survival and virulence, the biosynthetic pathway of this compound presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the biochemical synthesis of this compound precursors, detailing the enzymatic steps, regulatory pathways, and experimental protocols relevant to its study.

This compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process that utilizes several key precursors: citrate (B86180), L-serine, ethanolamine, 2,4-diaminobutyrate (DAB), and α-ketoglutarate.[1][4] The core of the this compound molecule is a citrate backbone, which is sequentially modified by a series of enzymes encoded by the acs gene cluster. The key enzymes in this pathway are AcsD, AcsE, AcsC, and AcsA.[5][6]

The proposed biosynthetic pathway begins with the activation of citrate by the enzyme AcsD.[6][7] This is followed by a series of condensation and modification reactions catalyzed by AcsE, AcsC, and AcsA to assemble the final this compound molecule.[5][6]

Key Enzymes and Their Functions

The biosynthesis of this compound is orchestrated by a suite of enzymes with distinct catalytic activities. The functions of the primary enzymes are summarized below.

| Enzyme | Function | Precursors/Substrates | Product |

| AcsD | Catalyzes the initial condensation of citrate and L-serine.[6][7] | Citrate, L-Serine, ATP | O-Citryl-L-Serine, AMP, PPi |

| AcsE | Catalyzes the decarboxylation of O-citryl-L-serine.[6] | O-Citryl-L-Serine | O-Citryl-Ethanolamine, CO2 |

| AcsC | Condenses 2,4-diaminobutyrate (DAB) with O-citryl-ethanolamine.[5] | O-Citryl-Ethanolamine, DAB | DAB-Citryl-Ethanolamine |

| AcsA | Catalyzes the final two additions of α-ketoglutarate to the DAB moiety.[5] | DAB-Citryl-Ethanolamine, α-Ketoglutarate | This compound |

Quantitative Data on Enzyme Kinetics

Detailed kinetic parameters for all enzymes in the this compound biosynthetic pathway are not fully available in the literature. However, kinetic data for AcsD from Pseudomonas syringae has been reported.

| Enzyme | Substrate | Km (mM) | kcat (min-1) | Reference |

| AcsD | Citrate | 1.9 ± 0.3 | 7.4 ± 0.7 | [1][8] |

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability, primarily through the Ferric Uptake Regulator (Fur) protein. In addition, the GacS/GacA two-component system is also implicated in the regulation of siderophore biosynthesis.

Fur-Mediated Regulation

Under iron-replete conditions, the Fur protein, complexed with Fe2+, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including the acs gene cluster.[9] This binding represses transcription, thus halting the production of this compound. When iron levels are low, Fe2+ dissociates from Fur, leading to a conformational change in the protein that prevents it from binding to the Fur box. This derepression allows for the transcription of the acs genes and subsequent synthesis of this compound. The consensus Fur box sequence in Pseudomonas species is typically a 19-bp inverted repeat with the sequence GATAATGATAATCATTATC.[2][10]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Characterization of the Fur Regulon in Pseudomonas syringae pv. tomato DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of this compound Biosynthesis by Pseudomonas syringae pv. syringae B728a - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the this compound iron acquisition operon in Sodalis glossinidius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Architects of Bacterial Cellulose: An In-depth Technical Guide to the Roles of AcsD, AcsA, and AcsC Enzymes in Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial cellulose (B213188), an exopolysaccharide produced by various microorganisms, most notably species of Gluconacetobacter, has garnered significant interest for its unique properties, including high purity, high crystallinity, and remarkable mechanical strength. These characteristics make it a promising biomaterial for a wide range of applications in the biomedical, pharmaceutical, and materials science fields. The biosynthesis of this intricate polymer is a multi-step process orchestrated by a sophisticated enzymatic machinery known as the cellulose synthase complex. This technical guide provides a comprehensive exploration of the core components of this complex, focusing on the distinct and synergistic roles of the AcsD, AcsA, and AcsC enzymes. We will delve into the quantitative aspects of their function, detail key experimental protocols for their study, and visualize the intricate pathways and workflows involved.

The Cellulose Synthase Complex: A Coordinated Assembly Line

The bacterial cellulose synthase complex is a multi-protein machinery that spans the inner and outer membranes of Gram-negative bacteria. Its primary function is to polymerize glucose units into long β-1,4-glucan chains and extrude them into the extracellular space, where they crystallize into cellulose ribbons. The core components of this complex are encoded by the acs (acetyl-CoA synthetase) operon, which typically includes acsA, acsB, acsC, and acsD. While AcsB is a crucial regulatory subunit, this guide will focus on the catalytic, transport, and crystallization functions mediated by AcsA, AcsC, and AcsD.

AcsA: The Catalytic Heart of Cellulose Synthesis

AcsA, in conjunction with AcsB, forms the catalytic core of the cellulose synthase complex.[1][2] AcsA is the catalytic subunit responsible for the polymerization of UDP-glucose into β-1,4-glucan chains.[2] This processive glycosyltransferase is embedded in the cytoplasmic membrane and utilizes cytosolic UDP-glucose as a substrate.[3] The AcsAB complex is the minimal unit required for in vitro cellulose synthesis.[4]

AcsC: The Outer Membrane Channel for Cellulose Extrusion

For the newly synthesized glucan chains to form extracellular cellulose fibers, they must traverse the outer membrane. This critical transport step is facilitated by AcsC. It is proposed that AcsC forms a pore or channel in the outer membrane through which the nascent glucan chains are extruded.[2][5] Disruption of the acsC gene completely abolishes cellulose production, highlighting its essential role in the secretion process.

AcsD: A Key Player in Crystallization and Efficient Production

While not essential for the polymerization of individual glucan chains, AcsD plays a crucial role in the higher-order assembly and efficient production of cellulose.[2][6] Located in the periplasm, AcsD is involved in the crystallization of the nascent glucan chains into microfibrils.[6][7] Furthermore, it is believed to aid in the proper orientation and arrangement of the terminal complexes along the longitudinal axis of the cell, which is critical for the formation of organized cellulose ribbons and overall production efficiency.[6][7]

Quantitative Insights into Enzyme Function

Understanding the quantitative aspects of enzyme activity and the impact of specific components on overall production is vital for optimizing bacterial cellulose synthesis for industrial and biomedical applications.

| Enzyme/Complex | Parameter | Value | Organism | Reference |

| AcsAB Complex | KM for UDP-glucose | 0.12 (± 0.03) mM | Gluconacetobacter hansenii | [4] |

| Vmax | 1010 (± 60) nmol/mg/min | Gluconacetobacter hansenii | [4] | |

| AcsD Mutant | Cellulose Production | ~10% of wild-type | Gluconacetobacter xylinus | [6][7] |

| Cellulose Ribbon Width | 28.2 (± 8.2) nm (mutant) vs. 53.4 (± 13.1) nm (wild-type) | Gluconacetobacter xylinus | [6] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AcsD, AcsA, and AcsC.

In Vitro Cellulose Synthase Activity Assay

This protocol is adapted from methods used to measure the activity of the purified AcsAB complex.[3][4]

Objective: To quantify the enzymatic activity of the cellulose synthase complex by measuring the incorporation of radiolabeled glucose into cellulose.

Materials:

-

Purified AcsAB complex

-

Reaction Buffer: 20 mM sodium phosphate, 100 mM NaCl, 20 mM MgCl2, pH 7.5

-

Substrate Mix: 5 mM UDP-glucose, UDP-[14C]-glucose (12.5 µCi/ml)

-

Activator: 30 µM cyclic-di-GMP (c-di-GMP)

-

Stop Solution: 2% SDS

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl

-

Whatman 3MM filter paper

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture by combining the reaction buffer, substrate mix, and c-di-GMP.

-

Initiate the reaction by adding the purified AcsAB complex to the reaction mixture.

-

Incubate the reaction at 37°C for 45 minutes with shaking at 350 rpm.

-

Terminate the reaction by adding the stop solution (2% SDS) and vortexing. This step also serves to dissolve the membrane vesicles.

-

Pellet the insoluble [14C]-cellulose by centrifugation at 21,000 x g for at least 20 minutes.

-

Carefully remove the supernatant.

-

Resuspend the pellet in the wash buffer.

-

Spot the resuspended pellet onto Whatman 3MM filter paper and allow it to air dry.

-

Place the filter paper in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific activity based on the amount of incorporated radioactive glucose per milligram of protein per unit of time.

Quantification of Bacterial Cellulose Production

This protocol outlines a general method for determining the amount of cellulose produced by bacterial cultures, which is essential for comparing wild-type and mutant strains.[6]

Objective: To quantify the total cellulose produced by a bacterial culture.

Materials:

-

Bacterial culture (e.g., Gluconacetobacter xylinus)

-

0.1 M NaOH solution

-

Distilled water

-

Drying oven (100°C)

-

Analytical balance

Procedure:

-

Grow the bacterial cultures under desired conditions (e.g., static or agitated) for a specified period.

-

Harvest the cellulose pellicle from the culture medium.

-

Wash the pellicle extensively with distilled water to remove media components.

-

Treat the pellicle with 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for 1-2 hours to remove bacterial cells and other impurities.

-

Thoroughly wash the purified cellulose with distilled water until the pH is neutral.

-

Dry the cellulose pellicle in an oven at 100°C to a constant weight.

-

Measure the dry weight of the cellulose using an analytical balance.

-

Express the cellulose yield as grams per liter of culture medium.

Transmission Electron Microscopy (TEM) of Cellulose Fibrils

This protocol provides a general workflow for visualizing the morphology of cellulose fibrils produced by bacteria.[6][8][9]

Objective: To observe the ultrastructure of cellulose ribbons and microfibrils.

Materials:

-

Bacterial culture producing cellulose

-

TEM grids (e.g., carbon-coated copper grids)

-

Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

-

Distilled water

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Grow the bacterial culture directly on the surface of the TEM grid or carefully transfer a small amount of the cellulose pellicle onto the grid.

-

Gently wash the grid with a drop of distilled water to remove any soluble media components and blot excess water with filter paper.

-

Apply a drop of the negative stain solution to the grid for 30-60 seconds.

-

Blot off the excess stain with filter paper.

-

Allow the grid to air dry completely.

-

Observe the stained cellulose fibrils under a transmission electron microscope at various magnifications.

-

Capture images to analyze the width of the cellulose ribbons and the arrangement of the microfibrils.

Visualizing the Biosynthetic Machinery and Processes

Diagrams are essential tools for understanding the complex interplay of enzymes in biosynthetic pathways and the logical flow of experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of activation of bacterial cellulose synthase by cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of an acsD disruption mutant provides additional evidence for the hierarchical cell-directed self-assembly of cellulose in Gluconacetobacter xylinus | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. 1.4 Transmission Electron Microscopy | Atlas of Bacterial and Archaeal Cell Structure [cellstructureatlas.org]

Structural Elucidation of Achromobactin: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achromobactin, a citrate-based siderophore, plays a critical role in iron acquisition for several bacterial species, including pathogens like Dickeya dadantii and Pseudomonas syringae. Its ability to chelate ferric iron makes it a key factor in bacterial survival and virulence, and consequently, a potential target for novel antimicrobial strategies. This technical guide provides an in-depth overview of the structural elucidation of this compound, with a focus on the application of modern spectroscopic techniques. Detailed experimental protocols for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are presented, alongside a comprehensive summary of the available quantitative data. Furthermore, this document outlines the biosynthetic pathway of this compound, offering insights into its molecular assembly.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a vital role in numerous cellular processes. However, the bioavailability of iron in the environment is often limited. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, including the synthesis and secretion of high-affinity iron chelators known as siderophores. This compound is a member of the citrate-based siderophore family, characterized by a central citrate (B86180) scaffold. Its structure also incorporates ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate moieties.[1] The precise determination of this complex architecture has been made possible through the application of powerful spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Understanding the structure of this compound is paramount for elucidating its mechanism of action and for the rational design of inhibitors that could disrupt bacterial iron uptake.

Spectroscopic Data for this compound

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Weight (Monoisotopic) | ~590.15 Da | [4] |

| Molecular Formula | C₂₁H₂₉N₄O₁₄ | Inferred |

Table 1: Mass Spectrometry Data for this compound.

Further fragmentation analysis using tandem mass spectrometry (MS/MS) can provide valuable information about the connectivity of the different building blocks. While a detailed fragmentation table for this compound is not published, the fragmentation of citrate-based siderophores typically involves the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the amide and ester bonds linking the constituent moieties.[2][3]

| Precursor Ion (m/z) | Fragmentation Pattern | Putative Fragment Assignment |

| ~591.15 [M+H]⁺ | Neutral loss of H₂O | Loss of a hydroxyl group |

| Neutral loss of CO₂ | Decarboxylation of a carboxyl group | |

| Cleavage of amide/ester bonds | Fragments corresponding to citrate, ethanolamine, diaminobutyrate, and α-ketoglutarate moieties |

Table 2: Predicted MS/MS Fragmentation Pattern for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The following table presents the expected ¹H and ¹³C chemical shift ranges for the constituent parts of this compound, based on known values for these molecules in similar chemical environments.

| Moiety | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Citrate | CH₂ | 2.5 - 3.0 | 45 - 50 |

| C(OH)(COOH) | - | 70 - 75 | |

| COOH | 10 - 13 | 170 - 180 | |

| Ethanolamine | CH₂-N | 2.8 - 3.2 | 40 - 45 |

| CH₂-O | 3.5 - 4.0 | 60 - 65 | |

| 2,4-Diaminobutyrate | α-CH | 3.5 - 4.0 | 50 - 55 |

| β-CH₂ | 1.8 - 2.2 | 25 - 30 | |

| γ-CH₂ | 2.9 - 3.3 | 35 - 40 | |

| α-Ketoglutarate | α-CH₂ | 2.8 - 3.2 | 30 - 35 |

| β-CH₂ | 2.3 - 2.7 | 30 - 35 | |

| C=O | - | 195 - 205 | |

| COOH | 10 - 13 | 175 - 185 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties. Note: These are estimated ranges and actual values may vary depending on the specific chemical environment within the this compound molecule and the solvent used for analysis.

Experimental Protocols

Purification of this compound for Spectroscopic Analysis

A robust purification protocol is essential to obtain a sample of sufficient purity for high-quality spectroscopic analysis.

Protocol:

-

Culture Growth: Grow the this compound-producing bacterial strain (e.g., Pseudomonas syringae) in an iron-deficient minimal medium to induce siderophore production.

-

Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the supernatant containing the secreted this compound.

-

Initial Purification (Optional): For complex media, an initial purification step using solid-phase extraction (SPE) with a non-polar resin (e.g., C18) can be employed to remove salts and other polar impurities.

-

Affinity Chromatography: Utilize a resin with an affinity for siderophores, such as Amberlite XAD-4 or a metal-chelate affinity chromatography (MCAC) column charged with Fe³⁺ ions.

-

Elution: Elute the bound this compound from the column using an appropriate solvent gradient (e.g., increasing methanol (B129727) concentration for reverse-phase resins or a pH gradient/chelating agent for MCAC).

-